molecular formula C14H17N7O3S B12618200 C14H17N7O3S

C14H17N7O3S

Cat. No.: B12618200
M. Wt: 363.40 g/mol
InChI Key: ONJFMMVXVCJQPW-UHFFFAOYSA-N
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Description

The compound with the chemical formula C14H17N7O3S Sulfamethoxazole . It is a synthetic antibacterial agent belonging to the sulfonamide class. Sulfamethoxazole is commonly used in combination with trimethoprim to treat a variety of bacterial infections. This combination is often referred to as co-trimoxazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfamethoxazole is synthesized through a multi-step process. The synthesis typically involves the following steps:

    Preparation of 4-aminobenzenesulfonamide: This is achieved by sulfonation of aniline followed by amination.

    Condensation Reaction: The 4-aminobenzenesulfonamide is then condensed with 3,4-dimethyl-5-isoxazolecarboxylic acid chloride in the presence of a base such as pyridine to form Sulfamethoxazole.

Industrial Production Methods

In industrial settings, the production of Sulfamethoxazole follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Preparation of Intermediates: Large quantities of 4-aminobenzenesulfonamide and 3,4-dimethyl-5-isoxazolecarboxylic acid chloride are prepared.

    Automated Condensation: The condensation reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sulfamethoxazole undergoes several types of chemical reactions, including:

    Oxidation: Sulfamethoxazole can be oxidized to form various metabolites.

    Reduction: The nitro group in Sulfamethoxazole can be reduced to an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation Products: Various hydroxylated metabolites.

    Reduction Products: Amino derivatives.

    Substitution Products: Derivatives with different substituents on the sulfonamide group.

Scientific Research Applications

Sulfamethoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study sulfonamide chemistry and reactions.

    Biology: Employed in studies of bacterial resistance mechanisms.

    Medicine: Extensively used in clinical research to develop new antibacterial therapies.

    Industry: Utilized in the formulation of antibacterial products and pharmaceuticals.

Mechanism of Action

Sulfamethoxazole exerts its antibacterial effects by inhibiting the bacterial enzyme dihydropteroate synthase . This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. By blocking this enzyme, Sulfamethoxazole prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfadiazine: Another sulfonamide with similar antibacterial properties.

    Sulfisoxazole: A sulfonamide used to treat urinary tract infections.

    Sulfapyridine: Used in the treatment of dermatitis herpetiformis.

Uniqueness

Sulfamethoxazole is unique due to its combination with trimethoprim, which provides a synergistic effect, making it more effective against a broader range of bacterial infections compared to other sulfonamides used alone.

Properties

Molecular Formula

C14H17N7O3S

Molecular Weight

363.40 g/mol

IUPAC Name

3,5-dimethyl-4-[4-(7H-purin-6-yl)piperazin-1-yl]sulfonyl-1,2-oxazole

InChI

InChI=1S/C14H17N7O3S/c1-9-12(10(2)24-19-9)25(22,23)21-5-3-20(4-6-21)14-11-13(16-7-15-11)17-8-18-14/h7-8H,3-6H2,1-2H3,(H,15,16,17,18)

InChI Key

ONJFMMVXVCJQPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3NC=N4

Origin of Product

United States

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